

# Application Notes and Protocols: N-Xantphos Catalyzed Carbonylation Reactions

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Compound of Interest		
Compound Name:	N-Xantphos	
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This document provides detailed application notes and protocols for **N-Xantphos** and related Xantphos-type ligand-catalyzed carbonylation reactions. These palladium-catalyzed methods offer an efficient route to synthesize a wide variety of carbonyl-containing compounds, including amides, esters, and ketones, which are crucial intermediates in pharmaceutical and materials science.

## Introduction

Palladium-catalyzed carbonylation reactions are powerful tools for the formation of C-C and C-heteroatom bonds, introducing a carbonyl group in a single step. The use of bulky, electron-rich phosphine ligands is critical for achieving high catalytic activity and selectivity. Xantphos and its derivatives, such as **N-Xantphos**, are a class of bidentate phosphine ligands characterized by a wide "bite angle" (the P-Pd-P angle). This structural feature is believed to promote the reductive elimination step in the catalytic cycle and stabilize the active catalytic species, leading to highly efficient carbonylation reactions, often under mild conditions and at low carbon monoxide pressures.[1][2] **N-Xantphos**, a functionalized analog, can be used as a supporting ligand in these palladium-mediated carbonylations.[3]

These protocols are particularly valuable in drug development for the synthesis of complex molecules, including the introduction of carbonyl moieties into heterocyclic systems and for radiolabeling with isotopes like <sup>11</sup>C for PET imaging.[2][4]



# **Data Presentation: Synthesis of Amides and Esters**

The following tables summarize the typical performance of Xantphos-ligated palladium catalysts in aminocarbonylation and alkoxycarbonylation reactions with various aryl bromides.

Table 1: Palladium-Catalyzed Aminocarbonylation of Aryl Bromides with Various Amines[1]

Entry	Aryl Bromide	Amine	Product	Yield (%)
1	4-Bromoanisole	N,O- Dimethylhydroxyl amine	N-Methoxy-N- methyl-4- methoxybenzami de	95
2	4-Bromotoluene	N,O- Dimethylhydroxyl amine	N-Methoxy-N- methyl-4- methylbenzamid e	93
3	4- Bromobenzonitril e	N,O- Dimethylhydroxyl amine	4-Cyano-N- methoxy-N- methylbenzamid e	88
4	4-Bromoanisole	Morpholine	(4- Methoxyphenyl) (morpholino)met hanone	96
5	4-Bromotoluene	n-Hexylamine	N-(n-Hexyl)-4- methylbenzamid e	91
6	3-Bromopyridine	Morpholine	Morpholino(pyridi n-3- yl)methanone	85

Reaction Conditions: Typically 1-3 mol % Pd(OAc)<sub>2</sub>, 1-6 mol % Xantphos, 1.0 mmol aryl bromide, 1.5 mmol amine, 3.0 mmol base (e.g., Na<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N), in toluene at 80-120 °C



under 1 atm CO.[1]

Table 2: Palladium-Catalyzed Alkoxycarbonylation of Aryl Bromides[1]

Entry	Aryl Bromide	Alcohol	Product	Yield (%)
1	4-Bromoanisole	Methanol	Methyl 4- methoxybenzoat e	94
2	4-Bromotoluene	Methanol	Methyl 4- methylbenzoate	91
3	4- Bromobenzonitril e	Methanol	Methyl 4- cyanobenzoate	90
4	2- Bromonaphthale ne	Methanol	Methyl 2- naphthoate	92

Reaction Conditions: Typically 2 mol % Pd(OAc)<sub>2</sub>, 2 mol % Xantphos, 1.0 mmol aryl bromide, 3.0 mmol Na<sub>2</sub>CO<sub>3</sub>, in toluene/methanol at 80 °C under 1 atm CO.[1]

## **Experimental Protocols**

Protocol 1: General Procedure for Palladium-Catalyzed Aminocarbonylation of Aryl Bromides

This protocol is a general guideline for the synthesis of amides from aryl bromides using a Xantphos-ligated palladium catalyst at atmospheric pressure of carbon monoxide.[1]

#### Materials:

- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Xantphos ligand
- Aryl bromide



- Amine (or amine hydrochloride salt)
- Base (e.g., sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) or triethylamine (Et<sub>3</sub>N))
- · Anhydrous toluene
- Carbon monoxide (CO) gas (balloon or Schlenk line)
- Standard Schlenk line glassware and magnetic stirrer

#### Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)<sub>2</sub> (e.g., 0.02 mmol, 2 mol %), Xantphos (e.g., 0.02 mmol, 2 mol %), and the base (e.g., 3.0 mmol). If using an amine hydrochloride salt, a stronger base or additional equivalents may be necessary.
- The tube is sealed with a septum, and the atmosphere is replaced with argon or nitrogen by evacuating and backfilling three times.
- Add the aryl bromide (1.0 mmol) and the amine (1.5 mmol) to the Schlenk tube.
- Add anhydrous toluene (e.g., 2 mL) via syringe.
- Purge the reaction mixture with carbon monoxide by bubbling CO through the solution for 5-10 minutes.
- Place a CO-filled balloon on top of the Schlenk tube to maintain a positive pressure of CO (approximately 1 atm).
- Heat the reaction mixture to the desired temperature (typically 60-120 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.



- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
- Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Alkoxycarbonylation of Aryl Bromides

This protocol provides a general method for the synthesis of esters from aryl bromides.[1]

#### Materials:

- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Xantphos ligand
- Aryl bromide
- Alcohol (can also be used as a co-solvent)
- Base (e.g., sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>))
- · Anhydrous toluene
- · Carbon monoxide (CO) gas

#### Procedure:

- In an oven-dried Schlenk tube, combine Pd(OAc)<sub>2</sub> (e.g., 0.02 mmol, 2 mol %), Xantphos (e.g., 0.02 mmol, 2 mol %), and Na<sub>2</sub>CO<sub>3</sub> (3.0 mmol).
- Seal the tube and replace the atmosphere with argon or nitrogen.
- Add the aryl bromide (1.0 mmol), anhydrous toluene (e.g., 1 mL), and the alcohol (e.g., methanol, 1 mL).
- Purge the system with carbon monoxide for 5-10 minutes.
- Maintain a CO atmosphere using a balloon.



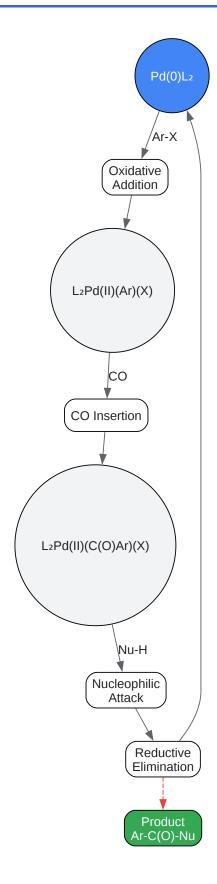
- Heat the reaction to 80 °C with stirring.
- After the reaction is complete (as determined by TLC or GC-MS), cool to room temperature.
- Workup and purify the product as described in Protocol 1.

## **Visualizations**









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